5-Bromo-2-isopropoxynicotinaldehyde
Overview
Description
5-Bromo-2-isopropoxynicotinaldehyde is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a derivative of nicotinaldehyde, featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the nicotinaldehyde ring
Preparation Methods
The synthesis of 5-Bromo-2-isopropoxynicotinaldehyde typically involves the bromination of 2-isopropoxynicotinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is monitored until the desired level of bromination is achieved, followed by purification steps such as recrystallization or column chromatography to isolate the pure product.
Chemical Reactions Analysis
5-Bromo-2-isopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and aldehyde group play crucial roles in these interactions, facilitating binding to active sites or forming covalent bonds with target molecules .
Comparison with Similar Compounds
5-Bromo-2-isopropoxynicotinaldehyde can be compared with other brominated nicotinaldehyde derivatives, such as:
5-Bromo-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-ethoxynicotinaldehyde: Features an ethoxy group, offering different steric and electronic properties.
5-Bromo-2-chloronicotinaldehyde: Contains a chlorine atom, which can influence reactivity and biological activity differently.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRVIVXEQHYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216341 | |
Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289047-61-5 | |
Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289047-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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